molecular formula C15H17NO B1504668 3-(3-Ethyl-5-methyl-phenoxy)-phenylamine CAS No. 887579-85-3

3-(3-Ethyl-5-methyl-phenoxy)-phenylamine

Cat. No.: B1504668
CAS No.: 887579-85-3
M. Wt: 227.3 g/mol
InChI Key: BGHLINAFGFQINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethyl-5-methyl-phenoxy)-phenylamine is a substituted phenylamine derivative characterized by a phenoxy group bearing ethyl and methyl substituents at the 3- and 5-positions, respectively. The ethyl and methyl groups likely influence its electronic properties, solubility, and reactivity, making it a candidate for comparison with other substituted phenylamines.

Properties

CAS No.

887579-85-3

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

3-(3-ethyl-5-methylphenoxy)aniline

InChI

InChI=1S/C15H17NO/c1-3-12-7-11(2)8-15(9-12)17-14-6-4-5-13(16)10-14/h4-10H,3,16H2,1-2H3

InChI Key

BGHLINAFGFQINF-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1)C)OC2=CC=CC(=C2)N

Canonical SMILES

CCC1=CC(=CC(=C1)C)OC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Phenylamines

Compound Substituents Synthesis Method Key Bioactivity
3-(3-Ethyl-5-methyl-phenoxy)-phenylamine 3-Ethyl,5-methyl-phenoxy Likely aromatic coupling Unreported (inferred Nrf2 modulation)
(3,4-Dimethyl)phenylamine 3,4-Dimethyl Nonenzymatic conversion Potent Nrf2 activation
(3-Ethynyl)phenylamine 3-Ethynyl Nonenzymatic conversion Click chemistry probes
(4-Bromo-3-methyl)phenylamine 4-Bromo,3-methyl Nonenzymatic conversion Moderate Nrf2 activation

Table 2: Toxicity and Substituent Relationships

Compound Substituent Type Toxicity Profile
Phenylamine (unsubstituted) None High toxicity
3-(3-Ethyl-5-methyl-phenoxy)-phenylamine Alkyl-phenoxy Likely moderate
Tetrahydropyranylamine derivative Bulky cyclic amine Low toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.